molecular formula C11H16O3 B7875300 2-(3,4-Dimethoxyphenyl)-2-propanol

2-(3,4-Dimethoxyphenyl)-2-propanol

Cat. No. B7875300
M. Wt: 196.24 g/mol
InChI Key: HKZOBICNEHHXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-2-propanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuropharmacological Effects : A study by Barfknecht, Miles, and Leseney (1970) found that a similar compound, 1-(3,4-dimethoxyphenyl)-2-propanol, prolonged latency times in a conditioned avoidance response test in rats, indicating CNS depressant activity. This suggests potential neuropharmacological applications for related compounds (Barfknecht, Miles, & Leseney, 1970).

  • Metabolic Studies : Enoki, Yajima, and Gold (1981) identified several metabolites of 3,4-dimethoxycinnamic acid, including 3-(3,4-dimethoxyphenyl)propionic acid and related compounds, when metabolized by the fungus Phanerochaete chrysosporium. This suggests the compound's potential role in biotransformation and metabolic studies (Enoki, Yajima, & Gold, 1981).

  • Cardioselective Beta-Blockade : Hoefle et al. (1975) synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol for evaluating their cardioselective beta-blocking properties. These findings are significant for the development of cardiovascular drugs (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

  • Synthesis of Optically Pure Compounds : O'reilly, Derwin, and Lin (1990) prepared optically pure compounds using a precursor including 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid. This research is relevant for the synthesis of enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).

  • Pyrolytic Cleavage Studies : Watanabe, Kawamoto, and Saka (2009) investigated the pyrolytic cleavage of lignin model dimers, including compounds similar to 2-(3,4-Dimethoxyphenyl)-2-propanol. Their study provides insights into the thermal degradation of lignin and related compounds (Watanabe, Kawamoto, & Saka, 2009).

  • Natural Ester Synthesis and Evaluation : Hu et al. (2005) synthesized and evaluated 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a natural ester, and its analogues for cytotoxicity. This research has implications in the development of novel chemotherapeutic agents (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZOBICNEHHXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-2-propanol
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-2-propanol
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-2-propanol
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-2-propanol
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-2-propanol
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.